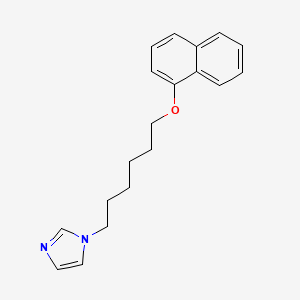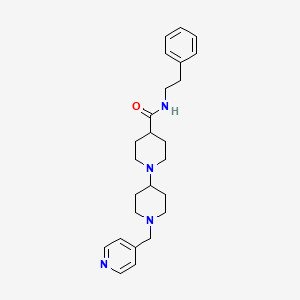![molecular formula C18H33N3O3 B5969170 1-(4-Ethylpiperazin-1-yl)-3-[1-(3-methoxypropanoyl)piperidin-4-yl]propan-1-one](/img/structure/B5969170.png)
1-(4-Ethylpiperazin-1-yl)-3-[1-(3-methoxypropanoyl)piperidin-4-yl]propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Ethylpiperazin-1-yl)-3-[1-(3-methoxypropanoyl)piperidin-4-yl]propan-1-one is a synthetic organic compound that belongs to the class of piperazine and piperidine derivatives. These compounds are often studied for their potential pharmacological properties, including their effects on the central nervous system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Ethylpiperazin-1-yl)-3-[1-(3-methoxypropanoyl)piperidin-4-yl]propan-1-one typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Piperazine Ring: Starting with ethylamine and diethanolamine, the piperazine ring can be formed through cyclization reactions.
Formation of the Piperidine Ring: Using a similar approach, the piperidine ring can be synthesized from appropriate starting materials.
Coupling Reactions: The two rings are then coupled using a propanone linker, often through nucleophilic substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-Ethylpiperazin-1-yl)-3-[1-(3-methoxypropanoyl)piperidin-4-yl]propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or bromine.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological systems, including enzyme inhibition.
Medicine: Potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(4-Ethylpiperazin-1-yl)-3-[1-(3-methoxypropanoyl)piperidin-4-yl]propan-1-one involves its interaction with specific molecular targets, such as receptors or enzymes. These interactions can modulate various biochemical pathways, leading to the observed pharmacological effects. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing neuronal activity.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Methylpiperazin-1-yl)-3-[1-(3-methoxypropanoyl)piperidin-4-yl]propan-1-one
- 1-(4-Ethylpiperazin-1-yl)-3-[1-(3-ethoxypropanoyl)piperidin-4-yl]propan-1-one
Uniqueness
1-(4-Ethylpiperazin-1-yl)-3-[1-(3-methoxypropanoyl)piperidin-4-yl]propan-1-one is unique due to its specific substitution pattern and the presence of both piperazine and piperidine rings. This structural uniqueness may confer distinct pharmacological properties compared to similar compounds.
Properties
IUPAC Name |
1-(4-ethylpiperazin-1-yl)-3-[1-(3-methoxypropanoyl)piperidin-4-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H33N3O3/c1-3-19-11-13-21(14-12-19)17(22)5-4-16-6-9-20(10-7-16)18(23)8-15-24-2/h16H,3-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYZPAWOANKBOPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)CCC2CCN(CC2)C(=O)CCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H33N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(1-ethyl-1H-pyrazol-4-yl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5969100.png)
![1-tert-butoxy-3-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-2-propanol hydrochloride](/img/structure/B5969104.png)
![methyl 2-[[2-[N-(benzenesulfonyl)-3-chloro-4-methoxyanilino]acetyl]amino]benzoate](/img/structure/B5969106.png)
![N-methyl-N-[[3-(3-methylbutyl)-2-propan-2-ylsulfonylimidazol-4-yl]methyl]cyclohexanamine](/img/structure/B5969107.png)
![(2E)-N-(3-chloro-2-methylphenyl)-2-cyano-3-[4-methoxy-2-methyl-5-(propan-2-yl)phenyl]prop-2-enamide](/img/structure/B5969111.png)
![N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}nicotinamide](/img/structure/B5969113.png)
![[3-[4-(2-Methoxyphenyl)piperazin-1-yl]piperidin-1-yl]-phenylmethanone](/img/structure/B5969133.png)
![N-(2,4-dichlorophenyl)-2-(4-hydroxy-2-{[1-(4-nitrophenyl)ethylidene]hydrazono}-2,5-dihydro-1,3-thiazol-5-yl)acetamide](/img/structure/B5969138.png)
![7-(cyclopropylmethyl)-2-[4-(dimethylamino)benzoyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5969144.png)

![({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)methyl{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}amine](/img/structure/B5969152.png)
![4-(3-bromo-4,5-dimethoxyphenyl)-8-methyl-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinoline](/img/structure/B5969162.png)
![2,4-dimethyl-6-oxo-N-[(2-phenoxypyridin-3-yl)methyl]pyran-3-carboxamide](/img/structure/B5969177.png)
